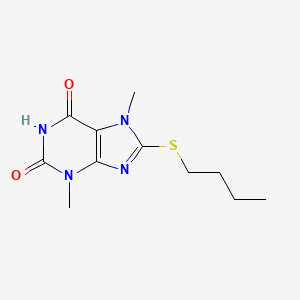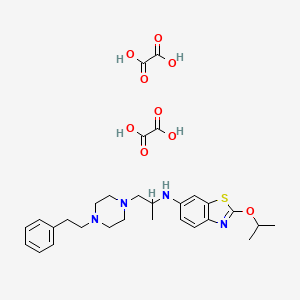![molecular formula C9H9ClN2 B13766283 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 75438-02-7](/img/structure/B13766283.png)
7-chloro-1,2-dimethyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a chlorine atom at the 7th position and methyl groups at the 1st and 2nd positions of the benzimidazole ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions, followed by methylation using methyl iodide . Another approach includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient cyclization and chlorination .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms and cancer cells. The compound’s ability to interfere with cellular pathways makes it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the chlorine atom, resulting in different chemical properties.
7-Chloro-1H-benzo[d]imidazole: Lacks the methyl groups, affecting its reactivity and biological activity.
1H-benzo[d]imidazole: The parent compound, which serves as a basis for various derivatives.
Uniqueness: 7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical stability and biological activity. These substituents allow for specific interactions with molecular targets, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
75438-02-7 |
|---|---|
Molekularformel |
C9H9ClN2 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
7-chloro-1,2-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-6-11-8-5-3-4-7(10)9(8)12(6)2/h3-5H,1-2H3 |
InChI-Schlüssel |
YELUSMFLNGPGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)




